2-(8,9-Dihydro-7H-cyclopenta[E][1,2,4]triazolo[1,5-C]pyrimidin-2-ylmethyl)-1(2H)-phthalazinone
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Overview
Description
2-(8,9-Dihydro-7H-cyclopenta[E][1,2,4]triazolo[1,5-C]pyrimidin-2-ylmethyl)-1(2H)-phthalazinone is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a unique structure that includes a triazolopyrimidine ring fused to a phthalazinone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8,9-Dihydro-7H-cyclopenta[E][1,2,4]triazolo[1,5-C]pyrimidin-2-ylmethyl)-1(2H)-phthalazinone typically involves multi-step organic reactions. The starting materials and reagents used can vary, but common steps might include:
- Formation of the triazolopyrimidine ring through cyclization reactions.
- Introduction of the phthalazinone moiety via condensation reactions.
- Final assembly of the compound through coupling reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(8,9-Dihydro-7H-cyclopenta[E][1,2,4]triazolo[1,5-C]pyrimidin-2-ylmethyl)-1(2H)-phthalazinone can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(8,9-Dihydro-7H-cyclopenta[E][1,2,4]triazolo[1,5-C]pyrimidin-2-ylmethyl)-1(2H)-phthalazinone would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other triazolopyrimidine derivatives or phthalazinone derivatives. These compounds share structural features but may differ in their specific functional groups or overall molecular architecture.
Uniqueness
What sets 2-(8,9-Dihydro-7H-cyclopenta[E][1,2,4]triazolo[1,5-C]pyrimidin-2-ylmethyl)-1(2H)-phthalazinone apart is its unique combination of the triazolopyrimidine and phthalazinone moieties, which could confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H14N6O |
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Molecular Weight |
318.33 g/mol |
IUPAC Name |
2-(3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraen-4-ylmethyl)phthalazin-1-one |
InChI |
InChI=1S/C17H14N6O/c24-17-12-5-2-1-4-11(12)8-19-22(17)9-15-20-16-13-6-3-7-14(13)18-10-23(16)21-15/h1-2,4-5,8,10H,3,6-7,9H2 |
InChI Key |
CPAJYKOGTGLGGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=CN3C2=NC(=N3)CN4C(=O)C5=CC=CC=C5C=N4 |
Origin of Product |
United States |
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